Yeast extract

説明

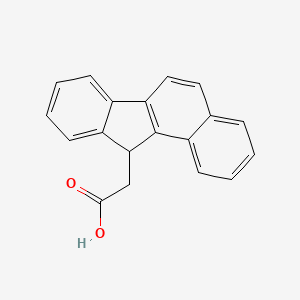

Structure

3D Structure

特性

IUPAC Name |

2-(11H-benzo[a]fluoren-11-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-18(21)11-17-15-8-4-3-7-14(15)16-10-9-12-5-1-2-6-13(12)19(16)17/h1-10,17H,11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNBDGXKDJSVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(C4=CC=CC=C34)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Yeast, ext. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

8013-01-2 | |

| Record name | Yeast, ext. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yeast, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bakers yeast extract | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Composition of Yeast Extract for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical composition of yeast extract and its application in cell culture media. It is designed to be a valuable resource for researchers and professionals in the fields of biotechnology and pharmaceutical development, offering detailed insights into the components of this compound, their impact on cell growth and productivity, and the methodologies for their analysis.

Introduction: The Role of this compound in Cell Culture

This compound is a complex, water-soluble mixture derived from the autolysis or hydrolysis of yeast cells, primarily Saccharomyces cerevisiae. It serves as a critical nutrient supplement in cell culture media, particularly in serum-free and chemically defined formulations for the production of biotherapeutics. Its rich composition of amino acids, peptides, vitamins, minerals, and other growth-promoting factors makes it an effective and economical alternative to animal-derived components, reducing the risk of viral contamination and simplifying downstream processing.[1][2] The precise biochemical makeup of this compound can vary depending on the yeast strain and the manufacturing process, influencing its effectiveness in different cell lines and bioprocesses.[3]

Biochemical Composition of this compound

This compound is a heterogeneous mixture of macromolecules and small molecules that are essential for robust cell growth and protein production. The major components are detailed below, with quantitative data summarized in the subsequent tables.

Amino Acids and Peptides

Amino acids are the fundamental building blocks of proteins and are crucial for cell growth and the synthesis of recombinant proteins. This compound provides a complete profile of essential and non-essential amino acids, both in their free form and as short peptides.[4][5] The peptide form can offer advantages in terms of stability and uptake by cells. Glutamic acid is often the most abundant amino acid, contributing to the characteristic umami flavor of this compound.[6]

Vitamins

This compound is a rich source of B-complex vitamins, which are essential cofactors for numerous metabolic enzymes involved in cell growth and energy metabolism.[7] These include thiamine (B1217682) (B1), riboflavin (B1680620) (B2), niacin (B3), pantothenic acid (B5), pyridoxine (B80251) (B6), biotin (B1667282) (B7), folic acid (B9), and cyanocobalamin (B1173554) (B12). The careful control of the autolysis process is crucial to preserve these vital nutrients.[3]

Minerals and Trace Elements

A wide range of minerals and trace elements are present in this compound, playing critical roles in cellular function, including enzyme activity, signal transduction, and maintenance of osmotic balance.[8] Key minerals include potassium, phosphorus, magnesium, and calcium. Trace elements such as zinc, iron, manganese, and copper are also present in biologically relevant concentrations.

Other Growth-Promoting Factors

Beyond the core components, this compound contains other molecules that can stimulate cell proliferation and productivity. These include nucleotides, which are precursors for DNA and RNA synthesis, and polyamines like spermine (B22157) and spermidine, which are involved in cell growth and differentiation.[9][10]

Data Presentation: Quantitative Composition of this compound

The following tables summarize the typical quantitative composition of this compound based on various sources. It is important to note that these values can vary between different commercial products.

Table 1: General Chemical Composition of this compound

| Component | Concentration (g per 100 g) |

| Dry Matter | 94.0 - 98.0 |

| Total Nitrogen | 10.7 - 12.2 |

| Amino Nitrogen | 5.2 - 6.7 |

| Proteins (N x 6.25) | 66.8 - 76.3 |

| Carbohydrates | 2.0 - 6.0 |

| Ash | 11.5 - 16.0 |

| Sodium Chloride | < 0.5 |

Source: Data compiled from various commercial this compound specifications.

Table 2: Typical Amino Acid Composition of this compound Proteins

| Amino Acid | Concentration (g per 100 g of raw protein) |

| Alanine | 8.8 |

| Arginine | 5.1 |

| Aspartic Acid | 9.9 |

| Cystine | 0.9 |

| Glutamic Acid | 16.3 |

| Glycine | 4.8 |

| Histidine | 2.1 |

| Isoleucine | 5.5 |

| Leucine | 7.5 |

| Lysine | 8.0 |

| Methionine | 1.4 |

| Phenylalanine | 3.7 |

| Proline | 4.0 |

| Serine | 4.6 |

| Threonine | 4.3 |

| Tryptophan | 1.3 |

| Tyrosine | 2.4 |

| Valine | 5.8 |

Source: Representative data from commercially available yeast extracts.

Table 3: Vitamin Composition of this compound

| Vitamin | Concentration (mg/kg of dry matter or ppm) |

| B1 (Thiamine) | 100 - 120 |

| B2 (Riboflavin) | 80 - 120 |

| B5 (Pantothenic Acid) | 120 - 200 |

| B6 (Pyridoxine) | 60 - 80 |

| PP (Niacin) | 900 - 1100 |

| B12 (Cyanocobalamin) | 0.005 - 0.015 |

Source: Data from a typical analysis of a commercially available this compound.

Table 4: Mineral and Heavy Metal Composition of this compound

| Element | Concentration (mg/kg of dry matter or ppm) |

| Potassium | 45000 - 68000 |

| Phosphorus | 10000 - 20000 |

| Magnesium | < 1000 |

| Calcium | < 1000 |

| Sodium | < 4000 |

| Zinc | < 90 |

| Arsenic | < 0.50 |

| Cadmium | < 0.10 |

| Mercury | < 0.05 |

| Lead | < 0.20 |

Source: Data compiled from various commercial this compound specifications.

Impact on Cellular Signaling Pathways

The complex mixture of nutrients and growth factors in this compound can significantly influence key signaling pathways that regulate cell growth, proliferation, and protein synthesis in cultured mammalian cells, particularly in Chinese Hamster Ovary (CHO) cells.

The mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation.[11] The amino acids and other nutrients in this compound can activate the mTORC1 complex. This activation leads to the phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis and cell cycle progression.[12]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis.[13] Growth factors present in this compound can activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets that suppress apoptotic signals and promote cell cycle progression.[14]

Experimental Protocols

This section provides detailed methodologies for the analysis of the biochemical composition of this compound and for evaluating its impact on cell culture performance.

Analysis of Amino Acid Composition by HPLC

Objective: To quantify the free amino acid and total amino acid (after hydrolysis) content in this compound.

Methodology: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Protocol:

-

Sample Preparation (Free Amino Acids):

-

Dissolve a known weight of this compound powder in ultrapure water to a final concentration of 1 mg/mL.

-

Centrifuge at 10,000 x g for 10 minutes to remove any insoluble material.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Sample Preparation (Total Amino Acids):

-

To a known weight of this compound, add 6 M HCl in a hydrolysis tube.

-

Seal the tube under vacuum and heat at 110°C for 24 hours.

-

After hydrolysis, neutralize the sample with 6 M NaOH.

-

Bring the sample to a known volume with ultrapure water and filter through a 0.22 µm syringe filter.

-

-

Derivatization:

-

Use a pre-column derivatization reagent such as o-phthalaldehyde (B127526) (OPA) for primary amino acids and fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amino acids.

-

Mix the sample with the derivatization reagent according to the manufacturer's instructions. An automated derivatization process using the HPLC autosampler is recommended for reproducibility.[8]

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8).

-

Mobile Phase B: Acetonitrile (B52724)/Methanol/Water mixture.

-

Gradient: A programmed gradient from a low to a high percentage of Mobile Phase B to elute all derivatized amino acids.

-

Detection: UV detector (e.g., 338 nm for OPA derivatives) or a fluorescence detector for higher sensitivity.

-

Quantification: Calibrate the system using a standard mixture of amino acids of known concentrations.

-

Analysis of Vitamin B Composition by HPLC

Objective: To quantify the B-complex vitamins in this compound.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Protocol:

-

Sample Preparation:

-

Disperse a known weight of this compound in an acidic solution (e.g., 0.1 M HCl) to extract the vitamins.

-

Heat the sample in a water bath (e.g., 80°C for 30 minutes) to aid extraction.

-

Cool the sample and adjust the pH to ~4.5.

-

Add an enzyme solution (e.g., takadiastase and papain) to release bound vitamins and incubate.

-

Stop the enzymatic reaction by heating, then bring the sample to a known volume and filter through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[15]

-

Detection: A UV detector set at multiple wavelengths or a fluorescence detector, depending on the specific vitamins being analyzed.

-

Quantification: Use a calibration curve generated from a standard mixture of B vitamins.

-

Analysis of Mineral and Trace Element Composition by ICP-MS

Objective: To determine the concentration of various minerals and trace elements in this compound.

Methodology: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Protocol:

-

Sample Preparation (Acid Digestion):

-

Weigh a precise amount of this compound into a digestion vessel.

-

Add a mixture of high-purity nitric acid and hydrogen peroxide.

-

Digest the sample in a microwave digestion system using a programmed temperature and pressure ramp.

-

After digestion, dilute the sample to a known volume with ultrapure water.

-

-

ICP-MS Analysis:

-

Instrument: An ICP-MS system equipped with a nebulizer, spray chamber, plasma torch, and mass spectrometer.

-

Calibration: Prepare a series of multi-element calibration standards from certified stock solutions. The matrix of the standards should match the acid concentration of the digested samples.

-

Internal Standard: Use an internal standard (e.g., rhodium, indium) to correct for instrumental drift and matrix effects.

-

Analysis: Introduce the samples and standards into the ICP-MS. The instrument will measure the ion intensity for each element at its specific mass-to-charge ratio.

-

Quantification: The concentration of each element in the sample is determined by comparing its ion intensity to the calibration curve.

-

Experimental Workflow for Evaluating this compound in CHO Cell Fed-Batch Culture

Objective: To assess the impact of this compound supplementation on CHO cell growth, viability, and monoclonal antibody (mAb) production in a fed-batch culture.

Methodology: Laboratory-scale bioreactor fed-batch culture.

Protocol:

-

Cell Line and Media:

-

Use a CHO cell line engineered to produce a specific monoclonal antibody.

-

Prepare a chemically defined basal medium and a concentrated feed medium.

-

-

Inoculum Expansion:

-

Thaw a vial of the CHO cells and expand them in shake flasks in the basal medium through several passages to ensure a healthy and consistent inoculum.

-

-

Bioreactor Setup:

-

Set up a laboratory-scale bioreactor (e.g., 2 L) with the basal medium.

-

Calibrate and sterilize the bioreactor and probes (pH, dissolved oxygen).

-

Control the temperature, pH, and dissolved oxygen at optimal levels for the specific CHO cell line.

-

-

Inoculation and Culture:

-

Inoculate the bioreactor with the expanded CHO cells at a target viable cell density (e.g., 0.5 x 10^6 cells/mL).

-

The control group will receive only the standard feed medium. The experimental group will receive the standard feed medium supplemented with a predetermined concentration of this compound.

-

-

Fed-Batch Strategy:

-

Begin feeding on a specific day of the culture (e.g., day 3) based on nutrient consumption or a pre-defined schedule.

-

Add the feed medium (with or without this compound) as a bolus or continuously.

-

-

Sampling and Analysis:

-

Take daily samples from the bioreactor to measure:

-

Viable cell density and viability (using a cell counter).

-

Metabolite concentrations (glucose, lactate, glutamine, ammonia) using a bioanalyzer.

-

mAb titer (using ELISA or HPLC).

-

-

-

Data Analysis:

-

Plot the viable cell density, viability, and mAb titer over time for both the control and experimental groups.

-

Calculate the specific growth rate and specific productivity to determine the direct impact of this compound.

-

Conclusion

This compound is a multifaceted and highly effective supplement for cell culture media, providing a rich source of essential nutrients that promote cell growth, viability, and recombinant protein production. A thorough understanding of its biochemical composition is paramount for optimizing its use in biopharmaceutical manufacturing. The activation of key signaling pathways like mTOR and PI3K/Akt by components of this compound underscores its role as a potent bioprocess enhancer. The detailed analytical and experimental protocols provided in this guide offer a framework for researchers to characterize different yeast extracts and rationally design their cell culture media for improved performance. As the biopharmaceutical industry continues to move towards more defined and robust manufacturing processes, a comprehensive knowledge of critical raw materials like this compound will be indispensable.

References

- 1. Reconstitution of the mammalian PI3K/PTEN/Akt pathway in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. Frontiers | Enhancing productivity of Chinese hamster ovary (CHO) cells: synergistic strategies combining low-temperature culture and mTORC1 signaling engineering [frontiersin.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. agilent.com [agilent.com]

- 9. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The relationship between mTOR signalling pathway and recombinant antibody productivity in CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 14. Phosphatidylinositol 3-Kinase-dependent Activation of Mammalian Protein Kinase B/Akt in Saccharomyces cerevisiae, an in Vivo Model for the Functional Study of Akt Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC Analysis of Vitamins B1 B6 B12 [sigmaaldrich.cn]

The Pivotal Role of Yeast Extract as a Vitamin Source for Microbial Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yeast extract is a cornerstone of microbial culture media, prized for its rich and complex nutritional profile. This technical guide delves into the specific role of this compound as a critical source of vitamins, particularly the B-complex group, essential for robust microbial growth. We will explore the quantitative vitamin composition of commercially available yeast extracts, provide detailed experimental protocols for evaluating their efficacy, and illustrate the metabolic significance of these vitamins in key microbial pathways. This document aims to equip researchers with the foundational knowledge and practical methodologies to optimize microbial cultivation for applications ranging from basic research to industrial-scale fermentation and drug development.

Introduction: The Nutritional Powerhouse of this compound

This compound, typically derived from Saccharomyces cerevisiae, is a water-soluble concentrate of the intracellular contents of yeast cells. Its production through autolysis, a process of self-digestion by the yeast's own enzymes, releases a plethora of nutrients.[1] This complex mixture includes amino acids, peptides, carbohydrates, minerals, and, most notably for this guide, a wide array of vitamins.[2][3] The presence of these readily available growth factors makes this compound an indispensable supplement for the cultivation of a vast range of microorganisms, from bacteria and fungi to more fastidious strains.[4]

The B-complex vitamins found in this compound are of particular importance as they function as essential coenzymes in numerous metabolic pathways.[5] These vitamins are vital for cellular processes such as energy production, DNA synthesis and repair, and amino acid metabolism.[6][7] Consequently, the inclusion of this compound in culture media can significantly enhance microbial growth rates, biomass yield, and the production of desired metabolites.

Quantitative Analysis of Vitamin Content in this compound

The vitamin composition of this compound can vary depending on the yeast strain, the cultivation conditions, and the specifics of the extraction process.[2] Understanding the quantitative differences between various commercial yeast extracts is crucial for ensuring reproducibility in experimental work and for optimizing media formulations for specific microbial strains.

Below is a summary of the typical B-vitamin content found in commercial yeast extracts, compiled from various analytical studies.

| Vitamin | Typical Concentration Range (µg/g of this compound) | Key Metabolic Role in Microorganisms |

| Thiamine (B1) | 10 - 150 | Coenzyme in carbohydrate metabolism (e.g., pyruvate (B1213749) dehydrogenase)[6] |

| Riboflavin (B2) | 30 - 100 | Precursor for FAD and FMN, essential for redox reactions[6] |

| Niacin (B3) | 300 - 1200 | Precursor for NAD and NADP, central to energy metabolism[7] |

| Pantothenic Acid (B5) | 50 - 250 | Component of Coenzyme A, crucial for fatty acid metabolism[5] |

| Pyridoxine (B6) | 10 - 50 | Coenzyme in amino acid metabolism and other enzymatic reactions[5] |

| Biotin (B7) | 0.5 - 5 | Coenzyme for carboxylase enzymes in fatty acid synthesis and gluconeogenesis[6] |

| Folic Acid (B9) | 5 - 30 | Essential for the synthesis of nucleotides (DNA and RNA) and certain amino acids[5] |

| Cobalamin (B12) | 0.01 - 0.1 | Coenzyme for enzymes involved in amino acid metabolism and DNA synthesis (produced by bacteria, not yeast, but can be present in some extracts)[8][9] |

Note: These values are indicative and can vary between different products and batches. For precise formulations, it is recommended to refer to the manufacturer's certificate of analysis or conduct independent analytical testing.

Experimental Protocols

Protocol for Preparing a Standard Microbial Growth Medium with this compound

This protocol outlines the preparation of a standard liquid medium, such as this compound Peptone Dextrose (YPD) broth, commonly used for the cultivation of yeast and other fungi.

Materials:

-

This compound powder

-

Peptone

-

Dextrose (Glucose)

-

Distilled or deionized water

-

Autoclavable flasks or bottles

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Weighing Ingredients: For 1 liter of YPD medium, weigh out 10 g of this compound, 20 g of peptone, and 20 g of dextrose.

-

Dissolving: Add the weighed powders to 900 mL of distilled water in a 2 L flask. Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until all components are completely dissolved.

-

Volume Adjustment: Adjust the final volume to 1 liter with distilled water.

-

pH Adjustment (if necessary): Check the pH of the medium. For most general-purpose media, a pH between 6.5 and 7.0 is suitable. Adjust with NaOH or HCl if necessary.

-

Dispensing: Dispense the medium into appropriate culture vessels (e.g., flasks, test tubes).

-

Sterilization: Autoclave the medium at 121°C for 15-20 minutes.[10]

-

Cooling and Storage: Allow the medium to cool to room temperature before use. Store at 4°C for later use.

Protocol for Evaluating the Effect of this compound Concentration on Bacterial Growth

This experiment is designed to determine the optimal concentration of this compound for the growth of a specific bacterial strain in a liquid culture.

Materials:

-

Bacterial strain of interest (e.g., Escherichia coli)

-

Basal medium lacking a primary vitamin source

-

This compound powder

-

Sterile culture tubes or a 96-well microplate

-

Spectrophotometer or microplate reader

-

Incubator shaker

Procedure:

-

Prepare Basal Medium: Prepare a minimal broth medium that contains all essential nutrients for the target bacterium except for B-vitamins.

-

Prepare this compound Stock Solution: Prepare a sterile, concentrated stock solution of this compound (e.g., 10% w/v) in distilled water.

-

Serial Dilutions: Create a series of culture tubes or wells in a microplate containing the basal medium. Add varying amounts of the this compound stock solution to achieve a range of final concentrations (e.g., 0%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0% w/v). Ensure the final volume in each tube/well is the same.

-

Inoculation: Inoculate each tube or well with a standardized amount of the bacterial culture in the early exponential growth phase.

-

Incubation: Incubate the cultures at the optimal temperature and agitation for the bacterial strain.

-

Growth Measurement: At regular time intervals (e.g., every 2 hours for 24 hours), measure the optical density (OD) of the cultures at a wavelength of 600 nm (OD600).[11]

-

Data Analysis: Plot the OD600 readings against time to generate growth curves for each this compound concentration. From these curves, determine and compare the lag phase, exponential growth rate, and maximum cell density for each condition.

Mandatory Visualizations

Signaling Pathways and Metabolic Roles

The B-vitamins supplied by this compound are integral to central metabolic pathways in microorganisms. The following diagram illustrates the key roles of several B-vitamins as coenzymes in glycolysis and the citric acid cycle (TCA cycle).

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the impact of this compound as a vitamin source on microbial growth.

References

- 1. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 2. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound: Characteristics, Production, Applications and Future Perspectives -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Intermediate role of gut microbiota in vitamin B nutrition and its influences on human health [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. B Vitamins and One-Carbon Metabolism: Implications in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Saccharomyces cerevisiae Exponential Growth Kinetics in Batch Culture to Analyze Respiratory and Fermentative Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative analysis of yeast cell viability at exponential and stationary growth phases -Analytical Science and Technology | Korea Science [koreascience.kr]

The Cornerstone of Fermentation: A Technical Guide to the Function of Amino Acids in Yeast Extract

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yeast extract, a complex mixture of amino acids, peptides, vitamins, and minerals, serves as a critical nutrient source in numerous fermentation processes. For researchers and professionals in fields ranging from beverage production to biopharmaceutical manufacturing, a deep understanding of the role of its constituent amino acids is paramount for process optimization, product quality control, and the development of novel applications. This technical guide provides an in-depth exploration of the multifaceted functions of amino acids derived from this compound during yeast fermentation, with a focus on Saccharomyces cerevisiae. We will delve into their roles as essential nutrients, precursors for flavor and aroma compounds, and signaling molecules that regulate yeast metabolism. This guide presents quantitative data, detailed experimental protocols, and visual representations of key metabolic and signaling pathways to offer a comprehensive resource for the scientific community.

Amino Acids as a Primary Nitrogen Source for Yeast Growth

Yeast, like all living organisms, requires nitrogen for the synthesis of essential macromolecules such as proteins and nucleic acids. While ammonium (B1175870) is a readily usable inorganic nitrogen source, the diverse array of amino acids present in this compound offers a more complex and beneficial nutritional profile. Yeast cells possess a sophisticated system for the uptake and utilization of amino acids, with a preference for certain types over others.

Hierarchical Utilization of Amino Acids

Saccharomyces cerevisiae exhibits a distinct hierarchy in the sequential uptake of amino acids from the fermentation medium. This preferential consumption is primarily regulated by the Nitrogen Catabolite Repression (NCR) system, which ensures that energetically favorable nitrogen sources are utilized first. In the presence of preferred nitrogen sources like glutamine, asparagine, and ammonium, the uptake of non-preferred amino acids is repressed.

Table 1: Classification of Amino Acids Based on Yeast Utilization Preference

| Preference Category | Amino Acids | Typical Utilization Pattern |

| Preferred | Glutamine, Asparagine, Arginine, Aspartate, Glutamate, Serine | Rapidly consumed during the early stages of fermentation. |

| Intermediate | Valine, Leucine, Isoleucine, Histidine, Methionine, Threonine, Phenylalanine, Tyrosine, Tryptophan | Utilized after the depletion of preferred sources. |

| Poor/Non-preferred | Proline, Glycine, Lysine | Consumed slowly or not at all under anaerobic fermentation conditions. |

Impact on Fermentation Kinetics

The amino acid composition of the fermentation medium significantly influences key fermentation parameters, including the lag phase duration, maximum growth rate, and overall biomass production.

Table 2: Quantitative Impact of Single Amino Acids on Yeast Growth Kinetics

| Amino Acid (as sole nitrogen source) | Lag Phase (hours) | Maximum Growth Rate (OD600/hour) | Total Biomass (Final OD600) | Time to Fermentation Completion (hours) |

| Glutamine | 4.5 ± 0.5 | 0.25 ± 0.02 | 1.8 ± 0.1 | 48 ± 2 |

| Arginine | 5.0 ± 0.6 | 0.22 ± 0.03 | 1.7 ± 0.1 | 55 ± 3 |

| Leucine | 6.2 ± 0.7 | 0.18 ± 0.02 | 1.5 ± 0.2 | 72 ± 4 |

| Phenylalanine | 6.0 ± 0.5 | 0.20 ± 0.02 | 1.6 ± 0.1 | 68 ± 3 |

| Proline | 15.0 ± 1.5 | 0.05 ± 0.01 | 0.8 ± 0.1 | > 120 |

| Note: Data is illustrative and compiled from various studies. Actual values can vary depending on the yeast strain and specific fermentation conditions. |

Amino Acids as Precursors to Flavor and Aroma Compounds

Beyond their nutritional role, amino acids are pivotal in the biosynthesis of a wide range of volatile compounds that contribute significantly to the flavor and aroma profiles of fermented products like beer and wine. The catabolism of amino acids via the Ehrlich pathway is the primary mechanism for the production of higher alcohols (fusel alcohols) and their corresponding esters.[1]

The Ehrlich Pathway

The Ehrlich pathway is a three-step metabolic route that converts amino acids into higher alcohols.[1]

-

Transamination: The amino acid is deaminated to its corresponding α-keto acid. This reaction is catalyzed by aminotransferases.

-

Decarboxylation: The α-keto acid is decarboxylated to an aldehyde by decarboxylases.

-

Reduction: The aldehyde is reduced to a higher alcohol by alcohol dehydrogenases.

Alternatively, the aldehyde can be oxidized to a fusel acid. The balance between alcohol and acid production is influenced by the redox state of the cell and the availability of cofactors like NADH.

Quantitative Impact of Amino Acids on Aroma Compound Production

The type and concentration of amino acids in the this compound directly influence the profile of higher alcohols and esters produced during fermentation.

Table 3: Production of Key Aroma Compounds from Specific Amino Acid Precursors

| Amino Acid Precursor | Higher Alcohol Produced | Corresponding Acetate Ester | Typical Aroma Descriptor | Example Concentration Produced (mg/L) |

| Leucine | Isoamyl alcohol | Isoamyl acetate | Banana, fruity | 50 - 150 |

| Isoleucine | Active amyl alcohol | Amyl acetate | Fruity, solvent-like | 10 - 50 |

| Valine | Isobutanol | Isobutyl acetate | Alcoholic, sweet | 20 - 80 |

| Phenylalanine | 2-Phenylethanol | 2-Phenylethyl acetate | Rose, floral | 10 - 60 |

| Tryptophan | Tryptophol | Tryptophyl acetate | Floral, jasmine | 1 - 10 |

| Methionine | Methionol | Methionyl acetate | Cooked potato, cabbage | 0.1 - 1.0 |

| Note: Concentrations are illustrative and can vary significantly based on yeast strain, fermentation conditions, and initial amino acid concentrations. |

Amino Acids as Signaling Molecules

Extracellular amino acids act as signaling molecules, triggering specific intracellular pathways that regulate gene expression related to nitrogen metabolism. The primary sensing mechanism in S. cerevisiae is the SPS (Ssy1-Ptr3-Ssy5) pathway.

The SPS Signaling Pathway

The SPS pathway is a plasma membrane-localized sensor system that detects the presence of extracellular amino acids and initiates a signaling cascade that leads to the activation of amino acid permease gene expression.[2][3]

-

Sensing: The Ssy1 protein, an amino acid sensor, detects extracellular amino acids.

-

Signal Transduction: This detection triggers a conformational change that is transmitted through the Ptr3 and Ssy5 proteins.

-

Proteolytic Cleavage: The activated Ssy5 endoprotease cleaves the N-terminal regulatory domains of the latent cytoplasmic transcription factors, Stp1 and Stp2.

-

Nuclear Translocation and Gene Activation: The processed Stp1 and Stp2 translocate to the nucleus, where they bind to specific DNA sequences in the promoters of genes encoding amino acid permeases, thereby upregulating their expression and enhancing the cell's capacity to import amino acids.

Crosstalk with the TORC1 Pathway

The Target of Rapamycin Complex 1 (TORC1) is a central regulator of cell growth in response to nutrient availability, including nitrogen. There is significant crosstalk between the TORC1 and SPS pathways. TORC1 can influence the stability and activity of the Stp1 transcription factor, thereby modulating the expression of amino acid permeases. This integration allows the cell to coordinate its growth rate with the availability of external amino acids.

Experimental Protocols

Laboratory-Scale Yeast Fermentation

Objective: To assess the impact of a specific amino acid profile from this compound on yeast growth and metabolite production.

Materials:

-

Saccharomyces cerevisiae strain (e.g., CEN.PK113-7D)

-

Synthetic Grape Must (SGM) medium (see Table 4)

-

This compound with a known amino acid composition

-

Sterile fermentation vessels (e.g., 250 mL Erlenmeyer flasks with airlocks)

-

Incubator shaker

-

Spectrophotometer

-

HPLC system

-

GC-MS system

Table 4: Composition of Synthetic Grape Must (SGM) Medium (per liter)

| Component | Concentration |

| Glucose | 100 g |

| Fructose | 100 g |

| Tartaric Acid | 3 g |

| L-Malic Acid | 6 g |

| Citric Acid | 0.5 g |

| Yeast Nitrogen Base (without amino acids and ammonium sulfate) | 1.7 g |

| Vitamin Solution | 10 mL |

| Anaerobic Factors (ergosterol, oleic acid in Tween 80) | 1 mL |

| Trace Element Solution | 1 mL |

| Nitrogen Source (this compound) | To desired Yeast Assimilable Nitrogen (YAN) level |

| pH adjusted to | 3.5 with KOH |

Procedure:

-

Prepare the SGM medium and sterilize by filtration (0.22 µm).

-

Inoculate the SGM with an overnight starter culture of S. cerevisiae to an initial OD600 of 0.1.

-

Incubate the fermentation vessels at 25°C with constant agitation (e.g., 150 rpm).

-

Monitor fermentation progress by measuring weight loss (due to CO2 release) and taking regular samples for analysis.

-

At desired time points, collect samples for biomass, sugar, ethanol, and volatile compound analysis.

Analytical Methods

-

Yeast Biomass Quantification: Measure the optical density of the culture at 600 nm (OD600) using a spectrophotometer.

-

Sugar and Ethanol Analysis (HPLC):

-

System: HPLC with a Refractive Index (RI) detector.

-

Column: Aminex HPX-87H column (300 mm x 7.8 mm).

-

Mobile Phase: 5 mM H2SO4.

-

Flow Rate: 0.6 mL/min.

-

Temperature: 60°C.

-

-

Volatile Aroma Compound Analysis (GC-MS with SPME):

-

Sample Preparation: Place 5 mL of fermented medium in a 20 mL headspace vial with 1 g of NaCl. Add an internal standard (e.g., 2-octanol).

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

Incubation: 40°C for 30 minutes with agitation.

-

GC-MS System: Gas chromatograph coupled to a mass spectrometer.

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Initial temperature of 40°C for 5 min, ramp to 240°C at 3°C/min, hold for 10 min.

-

Injector Temperature: 250°C.

-

MS Detection: Scan mode from m/z 35 to 350.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the function of amino acids from this compound in fermentation.

Conclusion

The amino acids present in this compound are far more than simple building blocks for yeast growth. They are key determinants of fermentation efficiency, product quality, and the sensory characteristics of the final product. A thorough understanding of their uptake, metabolism, and regulatory functions is essential for the rational design and optimization of fermentation processes. By leveraging the quantitative data, detailed protocols, and pathway diagrams presented in this guide, researchers and industry professionals can better harness the power of this compound to achieve their desired fermentation outcomes. Further research into the complex interplay between different amino acids and their impact on global yeast metabolism will continue to unlock new possibilities in biotechnology and product development.

References

Analysis of Growth Factors in Different Yeast Extract Preparations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yeast extract is a complex mixture of amino acids, peptides, carbohydrates, vitamins, and minerals derived from the enzymatic or autolytic digestion of yeast cells, primarily Saccharomyces cerevisiae.[1] In research and biopharmaceutical production, it serves as a critical supplement in cell culture media, providing essential nutrients that support robust cell growth and enhance the production of recombinant proteins and other biologics.[2] The composition of this compound can vary significantly depending on the yeast strain, cultivation conditions, and the specific extraction and processing methods employed.[3] This variability can, in turn, impact cell culture performance, making a thorough analysis of the growth-promoting components within different this compound preparations essential for process optimization and reproducibility.

This technical guide provides a comprehensive overview of the key growth factors present in various this compound preparations, details the experimental protocols for their quantification, and explores their impact on cellular signaling pathways relevant to researchers and drug development professionals.

Data Presentation: Comparative Analysis of Growth-Promoting Components

While the precise composition of commercial this compound preparations is often proprietary and subject to lot-to-lot variability, this section provides a summary of the key growth-promoting components and their typical concentrations found in commercially available yeast extracts. It is important to note that the term "growth factors" in the context of this compound primarily refers to this rich milieu of nutrients rather than specific recombinant growth factor proteins.

Table 1: Typical Composition of Key Growth-Promoting Components in this compound

| Component Category | Specific Component | Typical Concentration Range (per 100g of dry this compound) | Role in Cell Culture |

| Amino Acids | Total Amino Acids | 40 - 60 g | Building blocks for protein synthesis. |

| Glutamic Acid | 5 - 15 g | Key energy source and precursor for other amino acids. | |

| Aspartic Acid | 3 - 8 g | Precursor for nucleotide and other amino acid synthesis. | |

| Leucine | 3 - 7 g | Essential amino acid for protein synthesis. | |

| Lysine | 3 - 7 g | Essential amino acid for protein synthesis. | |

| Valine | 2 - 5 g | Essential amino acid for protein synthesis. | |

| Vitamins (B-complex) | Thiamine (B1) | 1 - 15 mg | Coenzyme in carbohydrate metabolism. |

| Riboflavin (B2) | 5 - 15 mg | Precursor for FAD and FMN, essential for redox reactions. | |

| Niacin (B3) | 30 - 70 mg | Precursor for NAD and NADP, crucial for cellular metabolism. | |

| Pantothenic Acid (B5) | 10 - 30 mg | Component of Coenzyme A, involved in fatty acid metabolism. | |

| Pyridoxine (B6) | 1 - 5 mg | Coenzyme in amino acid metabolism. | |

| Folic Acid (B9) | 0.5 - 3 mg | Essential for nucleotide synthesis. | |

| Peptides & Nucleotides | Peptides | 10 - 30 g | Source of amino acids and can have signaling functions. |

| Nucleotides (AMP, GMP) | 2 - 10 g | Building blocks for DNA and RNA; involved in energy metabolism. | |

| Minerals & Trace Elements | Potassium | 2 - 7 g | Important for maintaining osmotic balance and enzyme function. |

| Phosphorus | 1 - 3 g | Component of nucleic acids, ATP, and phospholipids. | |

| Magnesium | 100 - 300 mg | Cofactor for many enzymes, including those in glycolysis. | |

| Zinc | 5 - 20 mg | Cofactor for enzymes involved in protein and DNA synthesis. |

Note: These values are approximate and can vary significantly between different products and batches. Researchers are encouraged to perform their own analysis for critical applications.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible analysis of growth factors in this compound preparations.

Protocol 1: Quantification of Amino Acids via High-Performance Liquid Chromatography (HPLC)

This protocol outlines the pre-column derivatization with o-phthaldialdehyde (OPA) followed by reversed-phase HPLC for the quantification of primary amino acids.

1. Sample Preparation (Hydrolysis):

-

Weigh 100 mg of this compound into a hydrolysis tube.

-

Add 10 mL of 6 M HCl.

-

Seal the tube under nitrogen and incubate at 110°C for 24 hours.

-

Cool the hydrolysate and neutralize with 6 M NaOH.

-

Bring the final volume to 25 mL with ultrapure water and filter through a 0.22 µm syringe filter.

2. Derivatization:

-

In an autosampler vial, mix 10 µL of the filtered sample (or standard) with 40 µL of OPA derivatizing reagent.

-

Allow the reaction to proceed for 2 minutes at room temperature.

3. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1 M sodium acetate, pH 7.2.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

-

Quantification: Compare peak areas to a standard curve of known amino acid concentrations.

Protocol 2: Analysis of B-Vitamins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the simultaneous quantification of multiple water-soluble B-vitamins.

1. Sample Extraction:

-

Suspend 1 g of this compound in 20 mL of 0.1 M HCl.

-

Autoclave at 121°C for 30 minutes to liberate bound vitamins.

-

Cool and adjust the pH to 4.5 with sodium acetate.

-

Add 100 mg of a multienzyme preparation (e.g., takadiastase) and incubate at 37°C for 12 hours.

-

Centrifuge to pellet solids and filter the supernatant through a 0.22 µm filter.

2. LC-MS/MS Analysis:

-

Column: C18 or HILIC column depending on the specific vitamins of interest.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the target vitamins.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each vitamin.

-

Quantification: Use isotopically labeled internal standards for each vitamin to correct for matrix effects and ensure accurate quantification.

Protocol 3: Cell-Based Bioassay for Growth-Promoting Activity

This bioassay measures the ability of a this compound preparation to support the growth of a relevant cell line (e.g., CHO, HEK293).

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in a low-serum or serum-free basal medium.

-

Incubate for 24 hours to allow for cell attachment.

2. Treatment:

-

Prepare sterile-filtered stock solutions of different this compound preparations.

-

Add the yeast extracts to the wells at a range of final concentrations (e.g., 0.1% to 2.0% w/v).

-

Include a positive control (e.g., serum-supplemented media) and a negative control (basal media).

3. Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

4. Cell Viability Assessment:

-

Add a resazurin-based reagent (e.g., alamarBlue) or an ATP-based luminescence reagent (e.g., CellTiter-Glo) to each well.

-

Incubate according to the manufacturer's instructions.

-

Read the fluorescence or luminescence on a plate reader.

5. Data Analysis:

-

Normalize the results to the negative control.

-

Plot the cell viability as a function of this compound concentration to determine the dose-response relationship and compare the potency of different preparations.

Signaling Pathways and Experimental Workflows

The complex mixture of components in this compound can influence multiple cellular signaling pathways, thereby affecting cell growth, metabolism, and protein production.

Key Signaling Pathways Influenced by this compound Components

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Certain components of this compound have been shown to activate the p38 MAPK pathway, which is involved in cellular stress responses and can influence cell cycle progression.[4]

-

PI3K/Akt/mTOR Pathway: Amino acids and other nutrients in this compound can activate the mTOR pathway, a central regulator of cell growth, proliferation, and protein synthesis. Studies have shown that this compound supplementation can enhance Fc-fusion protein production in CHO cells through the activation of the mTOR signaling pathway.

Below are diagrams illustrating a key signaling pathway and experimental workflows.

Caption: PI3K/Akt/mTOR signaling pathway activated by this compound components.

Caption: General experimental workflow for this compound production.

References

Characterization of Peptides and Nucleotides in Yeast Extract Supplements: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yeast extract supplements are complex mixtures derived from the soluble components of yeast cells, primarily Saccharomyces cerevisiae. These supplements are rich in a variety of bioactive molecules, including peptides, amino acids, nucleotides, vitamins, and minerals.[1][2][3][4][5][6][7][8][9] Due to their rich nutritional profile, yeast extracts are widely utilized in the food industry as flavor enhancers and nutrient sources, in microbiological media for cultivating microorganisms, and increasingly in the biopharmaceutical industry as supplements for cell culture media to enhance the growth and productivity of cells used in the production of therapeutic proteins.[1][3][4][7]

The peptide and nucleotide components of this compound are of particular interest to researchers and drug development professionals. Peptides, which are short chains of amino acids, can serve as a readily available source of amino acids for cells in culture, influencing cellular metabolism and protein synthesis. Nucleotides, the building blocks of DNA and RNA, are essential for cellular proliferation and energy metabolism.[10][11] Understanding the composition and concentration of these molecules in this compound supplements is crucial for optimizing cell culture processes, ensuring product consistency, and elucidating their effects on cellular physiology.

This technical guide provides a comprehensive overview of the methods used to characterize peptides and nucleotides in this compound supplements. It includes detailed experimental protocols for their analysis, a summary of quantitative data on their composition, and a discussion of the signaling pathways they can modulate in eukaryotic cells.

Data Presentation: Quantitative Composition of this compound Supplements

The composition of this compound can vary depending on the yeast strain, the cultivation conditions, and the extraction process.[3][12] However, typical compositions for key components are summarized in the tables below.

Peptide and Amino Acid Composition

Yeast extracts are a rich source of both free amino acids and peptides. The total protein content, which includes peptides and proteins, can range from approximately 40% to over 70% of the dry weight.[4][13] The free amino acid profile is a key characteristic, with glutamic acid often being the most abundant, contributing to the characteristic umami flavor.[3][14]

Table 1: Typical Free Amino Acid Composition of a Commercial this compound Supplement

| Amino Acid | Concentration ( g/100g of dry this compound) |

| Alanine | 3.7 |

| Arginine | 1.8 |

| Aspartic Acid | 1.9 |

| Cysteine | 0.3 |

| Glutamic Acid | 5.2 |

| Glycine | 1.2 |

| Histidine | 0.9 |

| Isoleucine | 2.2 |

| Leucine | 3.5 |

| Lysine | 2.2 |

| Methionine | 0.7 |

| Phenylalanine | 1.8 |

| Proline | 1.0 |

| Serine | 1.8 |

| Threonine | 1.7 |

| Tryptophan | 0.6 |

| Tyrosine | 1.2 |

| Valine | 2.6 |

| Total Free Amino Acids | 34.6 |

| Data adapted from a representative Certificate of Analysis for a commercial this compound. Actual values may vary between products.[14] |

Table 2: Total Amino Acid Composition (from Peptides and Proteins) of a Commercial this compound Supplement

| Amino Acid | Concentration ( g/100g of dry this compound) |

| Alanine | 3.6 |

| Arginine | 2.3 |

| Aspartic Acid | 5.1 |

| Cysteine | 1.1 |

| Glutamic Acid | 9.5 |

| Glycine | 2.4 |

| Histidine | 1.0 |

| Isoleucine | 2.8 |

| Leucine | 3.9 |

| Lysine | 4.0 |

| Methionine | 0.3 |

| Phenylalanine | 2.5 |

| Proline | 1.7 |

| Serine | 2.4 |

| Threonine | 2.7 |

| Tryptophan | 0.1 |

| Tyrosine | 1.0 |

| Valine | 3.1 |

| Data adapted from a technical data sheet for a commercial this compound. Actual values may vary between products.[15] |

Nucleotide Composition

Yeast is naturally rich in ribonucleic acid (RNA), which can be hydrolyzed to yield 5'-monophosphate nucleotides.[10][12] These nucleotides are important for cellular energy metabolism and as precursors for nucleic acid synthesis. High-nucleotide yeast extracts can contain up to 20% total nucleotides.[16]

Table 3: Typical 5'-Monophosphate Nucleotide Composition of a High-Nucleotide this compound Supplement

| Nucleotide | Concentration (% of dry weight) |

| Cytidine-5'-monophosphate (CMP) | 1.1 - 1.3 |

| Uridine-5'-monophosphate (UMP) | 1.5 - 1.8 |

| Guanosine-5'-monophosphate (GMP) | 2.0 - 2.3 |

| Adenosine-5'-monophosphate (AMP) | 1.1 - 1.75 |

| Inosine-5'-monophosphate (IMP) | 0.01 - 0.02 |

| Total Nucleotides | ~6 - 7 |

| Data adapted from a patent describing a nucleotide-containing this compound. Actual values may vary between products.[17] |

Experimental Protocols

The following are detailed methodologies for the characterization of peptides and nucleotides in this compound supplements.

Peptide Characterization by LC-MS/MS

This protocol outlines a general workflow for the identification and relative quantification of peptides in a this compound supplement using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Peptide Extraction:

-

Objective: To extract peptides from the complex this compound matrix and remove interfering substances.

-

Procedure:

-

Dissolve a known amount of the this compound supplement in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

Perform a protein concentration assay (e.g., BCA assay) to estimate the total protein/peptide content.

-

Solid-Phase Extraction (SPE) for cleanup and concentration:

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by equilibration with an aqueous solution containing a low concentration of organic solvent and an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in 5% acetonitrile).

-

Load the dissolved this compound sample onto the conditioned cartridge.

-

Wash the cartridge with the equilibration buffer to remove salts and other polar impurities.

-

Elute the peptides with a solution containing a higher concentration of organic solvent (e.g., 50-80% acetonitrile (B52724) with 0.1% trifluoroacetic acid).

-

Dry the eluted peptide fraction using a vacuum centrifuge.

-

Reconstitute the dried peptides in a small volume of a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in 2% acetonitrile).

-

-

2. LC-MS/MS Analysis:

-

Objective: To separate the peptides by liquid chromatography and obtain their mass spectra and fragmentation patterns for identification.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted peptide sample onto a reversed-phase C18 analytical column.

-

Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) over a defined period (e.g., 60-120 minutes).

-

-

Mass Spectrometry:

-

Ionize the eluting peptides using electrospray ionization (ESI).

-

Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

-

Acquire full scan MS spectra to detect peptide precursor ions.

-

Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Acquire MS/MS spectra of the fragment ions.

-

-

3. Data Analysis:

-

Objective: To identify the amino acid sequences of the peptides and their corresponding source proteins.

-

Software: Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a protein sequence database (e.g., Saccharomyces cerevisiae database from UniProt).

-

Procedure:

-

Specify search parameters such as precursor and fragment mass tolerances, and potential post-translational modifications.

-

The software will provide a list of identified peptides and proteins with statistical scores indicating the confidence of the identification.

-

Nucleotide Characterization by HPLC

This protocol describes a method for the quantification of 5'-monophosphate nucleotides in this compound supplements using high-performance liquid chromatography with UV detection.

1. Sample Preparation and Nucleotide Extraction:

-

Objective: To extract nucleotides from the this compound and prepare a sample suitable for HPLC analysis.

-

Procedure:

-

Weigh a precise amount of the this compound supplement.

-

Enzymatic Hydrolysis of RNA: To quantify the total 5'-mononucleotide content, enzymatic hydrolysis of any remaining RNA is necessary.

-

Dissolve the this compound in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Add a nuclease enzyme (e.g., Nuclease P1) that hydrolyzes RNA into 5'-mononucleotides.

-

Incubate the mixture under optimal conditions for the enzyme (e.g., 50°C for 1-2 hours).

-

Stop the reaction by heat inactivation or by adding a precipitating agent like perchloric acid.

-

-

Extraction:

-

If perchloric acid was used, centrifuge to pellet the precipitate and neutralize the supernatant with potassium hydroxide. Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

-

If heat inactivation was used, centrifuge to remove any denatured proteins.

-

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

-

2. HPLC Analysis:

-

Objective: To separate and quantify the individual 5'-monophosphate nucleotides.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Procedure:

-

Chromatographic Separation:

-

Use a reversed-phase C18 column.

-

Employ an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) in the mobile phase to retain the negatively charged nucleotides.

-

Use a gradient or isocratic elution with a buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol or acetonitrile).

-

-

Detection:

-

Monitor the absorbance of the eluate at a wavelength of 254 nm or 260 nm, where nucleotides have strong absorbance.

-

-

Quantification:

-

Prepare standard solutions of known concentrations for each nucleotide (AMP, GMP, CMP, UMP).

-

Generate a calibration curve for each nucleotide by plotting peak area against concentration.

-

Determine the concentration of each nucleotide in the this compound sample by comparing its peak area to the corresponding calibration curve.

-

-

Signaling Pathways and Experimental Workflows

The peptides and nucleotides present in this compound supplements can influence various cellular signaling pathways, which is a critical consideration for researchers using these supplements in cell culture or studying their effects on cellular physiology.

Peptide-Activated G-Protein Coupled Receptor (GPCR) Signaling in Yeast

In yeast, peptides can act as signaling molecules, most notably in the mating pheromone response pathway, which is mediated by G-protein coupled receptors (GPCRs).[18][19][20][21] This pathway serves as a model for GPCR signaling in higher eukaryotes.

Yeast GPCR signaling pathway activated by a peptide ligand.

Amino Acid-Activated TOR Signaling Pathway in Yeast

Amino acids, which are abundant in this compound both in free form and as components of peptides, are key activators of the Target of Rapamycin (TOR) signaling pathway.[22][23][24][25][26] The TOR pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability.

Amino acid activation of the TOR signaling pathway in yeast.

Experimental Workflow for Peptide and Nucleotide Characterization

The following diagram illustrates the overall experimental workflow for the comprehensive characterization of peptides and nucleotides in this compound supplements.

Workflow for peptide and nucleotide characterization.

Conclusion

The characterization of peptides and nucleotides in this compound supplements is essential for their effective and consistent use in research, cell culture, and biopharmaceutical production. The methodologies outlined in this guide, including LC-MS/MS for peptide analysis and HPLC for nucleotide analysis, provide robust frameworks for obtaining detailed compositional data. The provided quantitative data offers a baseline for what can be expected in commercial supplements, although it is important to note that batch-to-batch variability can exist. Furthermore, understanding the potential impact of these components on cellular signaling pathways, such as the GPCR and TOR pathways, is crucial for interpreting experimental results and optimizing cellular processes. This guide serves as a valuable resource for scientists and professionals seeking to harness the benefits of this compound supplements in their work.

References

- 1. alliance-bio-expertise.com [alliance-bio-expertise.com]

- 2. neolab.de [neolab.de]

- 3. yeastextract.info [yeastextract.info]

- 4. neogen.com [neogen.com]

- 5. greenfoodfinder.nl [greenfoodfinder.nl]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. micromasterlab.com [micromasterlab.com]

- 8. organotechnie.com [organotechnie.com]

- 9. justlonghealth.com [justlonghealth.com]

- 10. Yeast Extracts Nucleotides and Nucleic Acids [novocib.com]

- 11. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Nucleotide Analysis [novocib.com]

- 13. researchgate.net [researchgate.net]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]

- 16. biospringer.com [biospringer.com]

- 17. CN106282242A - Nucleotide-containing this compound and its preparation method and application - Google Patents [patents.google.com]

- 18. Membrane-displayed peptide ligand activates the pheromone response pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Engineering G protein-coupled receptor signalling in yeast for biotechnological and medical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Heterotrimeric G Protein-coupled Receptor Signaling in Yeast Mating Pheromone Response - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Nutrient sensing and TOR signaling in yeast and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nutritional Control via Tor signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 25. TORC1 Signaling in Fungi: From Yeasts to Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Nutritional Profile of Yeast Extract for Mammalian Cell Lines

This compound has emerged as a critical supplement in mammalian cell culture, particularly in the biopharmaceutical industry for the production of recombinant proteins and monoclonal antibodies. Derived from the water-soluble components of autolyzed yeast cells, typically Saccharomyces cerevisiae, it offers a rich and complex mixture of nutrients that enhance cell growth, viability, and productivity.[1][2] This guide provides a detailed overview of the nutritional composition of this compound, its impact on mammalian cell lines, the underlying molecular mechanisms, and key experimental protocols.

Nutritional Profile of this compound

This compound is a complex hydrolysate containing a wide array of nutrients essential for robust cell culture performance.[3] Its composition can vary depending on the yeast strain and the production process, but it is generally rich in amino acids, peptides, vitamins, minerals, and carbohydrates.[2][4] This nutrient-dense profile makes it an effective supplement for serum-free media, reducing the risks and variability associated with animal-derived components.[5][6]

Data Presentation: Quantitative Composition

The following tables summarize the typical nutritional composition of this compound, providing a baseline for its application in cell culture media formulation.

Table 1: General Chemical Composition of this compound

| Component | Concentration ( g/100g ) |

| Protein (N x 6.25) | 66.8 - 76.3 |

| Amino Nitrogen | 5.2 - 6.7 |

| Total Nitrogen | 10.7 - 12.2 |

| Carbohydrates | 2.0 - 6.0 |

| Ash | 11.5 - 16.0 |

| Sodium Chloride | < 0.5 |

| Dry Matter | 94.0 - 98.0 |

| Data compiled from ITW Reagents.[4] |

Table 2: Typical Total Amino Acid Profile in this compound

| Amino Acid | g / 100g of Protein |

| Alanine | 8.8 |

| Arginine | 5.1 |

| Aspartic Acid | 9.9 |

| Cystine | 0.9 |

| Glutamic Acid | 16.3 |

| Glycine | 4.8 |

| Histidine | 2.1 |

| Isoleucine | 5.5 |

| Leucine | 7.5 |

| Lysine | 8.0 |

| Methionine | 1.4 |

| Phenylalanine | 3.7 |

| Proline | 4.0 |

| Serine | 4.6 |

| Threonine | 4.3 |

| Tryptophan | 1.3 |

| Tyrosine | 2.4 |

| Valine | 5.5 |

| Data represents a typical composition and may vary.[4][7] |

Table 3: Vitamin and Mineral Content of this compound

| Vitamin / Mineral | Concentration (mg/kg of dry matter) |

| Thiamine (B1) | 100 - 120 |

| Riboflavin (B2) | 80 - 120 |

| Niacin (B3/PP) | 900 - 1100 |

| Pantothenic Acid (B5) | 120 - 200 |

| Pyridoxine (B6) | 60 - 80 |

| Cyanocobalamin (B12) | 0.005 - 0.015 |

| Potassium | 45,000 - 68,000 |

| Phosphorus | 10,000 - 20,000 |

| Zinc | < 90 |

| Selenium | < 0.10 |

| Data compiled from ITW Reagents.[4] |

Impact on Mammalian Cell Lines

Supplementing culture media with this compound has been shown to significantly improve the performance of various mammalian cell lines, including Chinese Hamster Ovary (CHO) cells, which are a workhorse for industrial protein production.

-

Enhanced Cell Growth and Viability: The rich blend of amino acids, peptides, and vitamins provides essential building blocks and growth factors that promote higher cell densities and prolonged viability in culture.[8][9][10] Studies have shown that the addition of this compound can increase maximal viable cell density by up to 70%.[8]

-

Increased Recombinant Protein Production: this compound boosts the specific productivity (qP) of recombinant proteins.[11][12] This is achieved by increasing the metabolic activity of the cells and providing the necessary precursors for protein synthesis.[1][12] For instance, a combination of this compound and yeast peptone has been reported to increase IgG production by 180%.[8]

-

Support in Serum-Free Media: As a non-animal derived supplement, this compound is an ideal component for formulating chemically defined and serum-free media, which is a critical requirement for therapeutic protein manufacturing to ensure safety and batch consistency.[5][13]

Mechanism of Action: The mTOR Signaling Pathway

One of the key mechanisms by which this compound enhances protein production is through the activation of the mammalian Target of Rapamycin (mTOR) signaling pathway.[11] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis in response to nutrient availability, particularly amino acids.[14][15][16]

When mammalian cells are supplied with the rich source of amino acids from this compound, the mTORC1 complex is activated.[14][17] This activation leads to the phosphorylation of downstream effectors, such as S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K1 promotes ribosome biogenesis and translation initiation, while the phosphorylation of 4E-BP1 releases the translation initiation factor eIF4E, allowing for the assembly of the translation initiation complex and subsequent protein synthesis.[14]

Visualization: mTOR Signaling Pathway

References

- 1. gladfelterlab.net [gladfelterlab.net]

- 2. Activity 3: Lab: Culturing Yeast Cells on Media | A Day in the Life: Exploring Biomanufacturing Careers [kenanfellows.org]

- 3. This compound: Characteristics, Production, Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. itwreagents.com [itwreagents.com]

- 5. A Simple and Rapid Protocol for Producing this compound from Saccharomyces cerevisiae Suitable for Preparing Bacterial Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complete Yeast Protein Extraction [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Combination of yeast hydrolysates to improve CHO cell growth and IgG production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the intracellular effects of this compound on the enhancement of Fc-fusion protein production in Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiological responses of Chinese hamster ovary cells to a productivity-enhancing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The relationship between mTOR signalling pathway and recombinant antibody productivity in CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Nutrient sensing and TOR signaling in yeast and mammals - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Microbial Culture: A Technical Guide to Yeast Extract's Function in Microbiological Media

For Researchers, Scientists, and Drug Development Professionals

Yeast extract is a fundamental and ubiquitous component in microbiological media, providing a rich and complex mixture of nutrients essential for the robust growth of a wide array of microorganisms. This guide delves into the core functions of this compound, its detailed composition, and its impact on microbial physiology and metabolism. We will explore the critical roles of its constituent components, provide detailed experimental protocols for its application and analysis, and visualize key molecular interactions influenced by its presence.

The Compositional Landscape of this compound

This compound is the water-soluble fraction of autolyzed yeast cells, most commonly Saccharomyces cerevisiae. The process of autolysis, a self-digestion mediated by the yeast's own enzymes, releases a plethora of valuable molecules. While the exact composition can vary depending on the yeast strain and production process, a typical breakdown reveals a nutrient-dense supplement.[1][2]

Table 1: Typical Macronutrient Composition of this compound (% by Dry Weight)

| Component | Typical Percentage Range | Function in Microbial Growth |

| Proteins (total) | 60 - 75% | Source of nitrogen, peptides, and amino acids. |

| Amino Nitrogen | 4.5 - 6.7% | Readily available source of nitrogen for biosynthesis. |

| Carbohydrates | 2 - 6% | A source of carbon and energy. |

| Total Nitrogen | 9.5 - 12.2% | A key indicator of the total protein and nucleic acid content. |

| Ash (Minerals) | 8 - 16% | Provides essential inorganic ions. |

| Sodium Chloride | < 1.5% | Important for osmotic balance. |

| Moisture | ≤ 6% |

Table 2: Typical Amino Acid Profile of this compound (% of Total Amino Acids)

| Amino Acid | Typical Percentage | Key Role in Microbial Metabolism |

| Glutamic Acid | ~12% | Central role in nitrogen metabolism and as a precursor for other amino acids. |

| Aspartic Acid | ~8% | Precursor for other amino acids and nucleotides. |

| Leucine | ~7% | Essential for protein synthesis. |

| Lysine | ~7% | Essential for protein synthesis. |

| Valine | ~5% | Essential for protein synthesis. |

| Alanine | ~5% | Involved in carbohydrate and acid metabolism. |

| Serine | ~4% | Precursor for other amino acids and purines. |

| Threonine | ~4% | Essential for protein synthesis. |

| Isoleucine | ~4% | Essential for protein synthesis. |

| Proline | ~4% | Important for protein structure and stress protection. |

| Glycine | ~4% | Precursor for purines and other biomolecules. |

| Phenylalanine | ~3% | Precursor for aromatic compounds. |

| Arginine | ~3% | Involved in nitrogen storage and metabolism. |

| Tyrosine | ~2% | Precursor for aromatic compounds. |

| Histidine | ~2% | Essential for protein synthesis and enzyme catalysis. |

| Methionine | ~1% | Initiator of protein synthesis and a source of sulfur. |

| Cysteine | ~1% | Important for protein structure and redox reactions. |

| Tryptophan | ~1% | Precursor for various secondary metabolites. |

Table 3: Key B-Vitamins and Minerals in this compound

| Vitamin/Mineral | Typical Concentration (mg/kg) | Function |

| Niacin (B3) | 900 - 1100 | Precursor for NAD and NADP, essential coenzymes in redox reactions. |

| Pantothenic Acid (B5) | 120 - 200 | Component of Coenzyme A, crucial for fatty acid metabolism. |

| Riboflavin (B2) | 80 - 120 | Precursor for FAD and FMN, coenzymes in redox reactions. |

| Thiamine (B1) | 100 - 120 | Coenzyme in carbohydrate metabolism. |

| Pyridoxine (B6) | 60 - 80 | Coenzyme in amino acid metabolism. |

| Cobalamin (B12) | 0.005 - 0.015 | Coenzyme in various metabolic pathways, including DNA synthesis. |

| Potassium | Present in significant amounts | Important for enzyme function and maintaining osmotic pressure. |

| Phosphorus | Present in significant amounts | A key component of nucleic acids, ATP, and phospholipids. |

| Magnesium | Present in significant amounts | Cofactor for many enzymes and stabilizes ribosomes and nucleic acids. |

| Trace Elements (e.g., Zinc, Iron, Manganese) | Variable | Cofactors for various enzymes. |

Core Functions in Microbiological Media

This compound serves multiple critical functions in supporting microbial growth:

-

Comprehensive Nutrient Source: It provides a wide range of essential nutrients in a readily available form, including a complete spectrum of amino acids, which saves the microorganism the metabolic energy required for their de novo synthesis.[3]

-

Growth Factors: The rich content of B-vitamins acts as essential cofactors for numerous metabolic enzymes, stimulating rapid and luxuriant growth.[4]

-

Buffering Capacity: The amino acids and peptides in this compound can provide some buffering capacity to the medium, helping to maintain a stable pH during microbial growth.

-